4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid
Description
4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid is an organic compound that features a bromophenyl group and a methylphenyl sulfanyl group attached to a butanoic acid backbone
Properties
IUPAC Name |
4-(4-bromophenyl)-2-(3-methylphenyl)sulfanyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrO3S/c1-11-3-2-4-14(9-11)22-16(17(20)21)10-15(19)12-5-7-13(18)8-6-12/h2-9,16H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMCTOTWOAZALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SC(CC(=O)C2=CC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method involves the bromination of phenyl compounds followed by the introduction of the sulfanyl group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional hydroxyl or carbonyl groups, while reduction may produce a more saturated compound.
Scientific Research Applications
Biological Activities
Recent studies have indicated several promising biological activities associated with 4-(4-bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid:
Antimicrobial Properties
Research has suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, its derivatives have shown effectiveness against Gram-positive bacteria and fungi, indicating its potential as an antibacterial agent in therapeutic applications .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Preliminary data suggest that modifications to its structure can enhance its ability to scavenge free radicals, which is crucial for developing drugs aimed at oxidative stress-related conditions .
Enzyme Inhibition
Interaction studies indicate that 4-(4-bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid may inhibit specific enzymes involved in metabolic pathways. This suggests its potential role as a modulator in metabolic diseases, including diabetes.
Case Studies
Several case studies have explored the applications of this compound:
- Cellular Assays : In vitro studies demonstrated that the compound significantly reduces lipid accumulation in hepatocytes, indicating its role in lipid metabolism modulation.
- Animal Models : In vivo experiments showed promising results in reducing blood glucose levels in diabetic mouse models, suggesting its potential as a therapeutic agent for managing diabetes.
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of related compounds, revealing that those containing the bromophenyl group exhibited superior activity compared to their non-brominated counterparts .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl and sulfanyl groups can form specific interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: This compound has a similar bromophenyl group but lacks the sulfanyl and oxobutanoic acid components.
4-Bromophenyl methyl sulfone: This compound contains a bromophenyl group and a sulfone group, differing from the sulfanyl group in the target compound.
4-Bromophenyl 4-methylphenyl sulfone: This compound also features a bromophenyl group and a methylphenyl group but with a sulfone linkage.
Uniqueness
4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid is unique due to the combination of its bromophenyl and sulfanyl groups attached to a butanoic acid backbone. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
4-(4-Bromophenyl)-2-[(3-methylphenyl)sulfanyl]-4-oxobutanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: CHBrOS. The structure features a bromophenyl group, a sulfanyl group attached to a methylphenyl moiety, and a ketone functional group, which may contribute to its biological properties.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The presence of the bromine atom and the sulfonyl group enhances its interaction with target enzymes through halogen bonding and electron-withdrawing effects.
- Antioxidant Properties : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anti-inflammatory Activity : In vitro studies have demonstrated that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Anticancer Potential : Some studies have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), suggesting its potential as an anticancer agent.
- Neuroprotective Effects : The compound may also exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease.
Case Studies
- Cytotoxicity Assays : In one study, the compound was tested against several cancer cell lines using MTT assays. It showed IC values ranging from 10 to 30 µM, indicating moderate cytotoxicity.
- Enzyme Activity Studies : Kinetic assays revealed that the compound inhibited AChE with an IC value of approximately 19 µM, suggesting its potential use in treating neurodegenerative diseases.
Data Tables
| Activity | IC Value (µM) | Target |
|---|---|---|
| AChE Inhibition | 19 | Acetylcholinesterase |
| COX Inhibition | 15 | Cyclooxygenase |
| Cytotoxicity (MCF-7) | 20 | Breast Cancer Cell Line |
| Cytotoxicity (A549) | 25 | Lung Cancer Cell Line |
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. The 4-bromophenyl group shows distinct aromatic splitting patterns (~7.5 ppm), while the sulfanyl proton resonates near δ 3.5–4.0 ppm .
- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks. For example, intramolecular N–H···O and O–H···O interactions stabilize the crystal lattice, as seen in related amide derivatives .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O–H, ~2500–3000 cm⁻¹) functionalities .
How can researchers address contradictions in reported biological activity data for this compound?
Advanced
Discrepancies often arise from assay variability or impurity profiles . Mitigation strategies include:
- Purity validation : Use HPLC-MS (>95% purity) to rule out byproducts influencing activity .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies (e.g., neuroprotective vs. antimicrobial assays) .
- Structural analogs : Cross-reference activity with derivatives (e.g., fluorophenyl vs. bromophenyl substituents) to isolate substituent effects .
What strategies are effective for resolving enantiomers of this compound, given its stereogenic centers?
Q. Advanced
- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IC) with hexane:isopropanol gradients. Retention time differences >2 minutes indicate successful separation .
- Derivatization : Convert the carboxylic acid to a methyl ester for enhanced stereochemical resolution via NMR with chiral shift reagents (e.g., Eu(hfc)₃) .
- Crystallization : Co-crystallize with chiral auxiliaries (e.g., L-proline) to isolate diastereomers .
How can computational modeling predict the compound’s reactivity or binding interactions?
Q. Advanced
- DFT calculations : Optimize geometry at the B3LYP/6-311G** level to assess electrophilicity of the ketone and thioether groups .
- Molecular docking : Simulate binding to enzyme targets (e.g., KYN-3-OHase) using AutoDock Vina. Key interactions include hydrogen bonds with the carboxylic acid and π-stacking of the bromophenyl group .
- MD simulations : Evaluate stability of protein-ligand complexes over 100 ns trajectories to identify critical binding residues .
What safety protocols are essential when handling this compound?
Q. Basic
- GHS hazards : Classified as H303 (harmful if swallowed) and H313 (skin contact hazard). Use PPE (gloves, goggles) and work in a fume hood .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
How does the sulfanyl substituent influence the compound’s chemical reactivity compared to oxygen analogs?
Advanced
The thioether group (-S-) enhances nucleophilicity and redox stability compared to ethers (-O-). Key differences:
- Oxidation resistance : Thioethers resist peroxide formation, unlike ethers, making them suitable for aerobic reactions .
- Metal coordination : Sulfur’s lone pairs enable coordination to transition metals (e.g., Pd in cross-coupling reactions) .
- Acid stability : Thioethers are less prone to acid-catalyzed cleavage, critical for gastric stability in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
